molecular formula C6H6ClNOS B1593069 2-Chloro-6,7-dihydro-4H-pyrano[4,3-D]thiazole CAS No. 259810-13-4

2-Chloro-6,7-dihydro-4H-pyrano[4,3-D]thiazole

Cat. No.: B1593069
CAS No.: 259810-13-4
M. Wt: 175.64 g/mol
InChI Key: BTSMTJZXDAFYOI-UHFFFAOYSA-N
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Description

2-Chloro-6,7-dihydro-4H-pyrano[4,3-D]thiazole is a useful research compound. Its molecular formula is C6H6ClNOS and its molecular weight is 175.64 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Applications in Chemistry

  • Homogeneous Catalysis : Khazaei et al. (2015) discuss the use of related compounds in catalysis, highlighting efficient, homogeneous catalysts for synthesizing pyran derivatives in aqueous media. This represents an environmentally friendly approach to chemical synthesis (Khazaei et al., 2015).

  • Corrosion Inhibition : Saraswat and Yadav (2020) explored quinoxaline derivatives, similar to the compound , as corrosion inhibitors for mild steel in acidic media. Their study found these compounds to be highly effective in protecting steel from corrosion (Saraswat & Yadav, 2020).

  • Structural Characterization of Ligands : Bernalte-García et al. (2006) performed structural characterization of a thiazoline-pyrazole ligand, which is relevant for understanding the properties of similar thiazole-based compounds (Bernalte-García et al., 2006).

  • Synthesis of Heterocyclic Derivatives : Eldin (1999) reported on the synthesis of pyrano[2,3-d]thiazoles, showcasing the versatility of similar compounds in creating a variety of chemical structures (Eldin, 1999).

Antimicrobial and Antifungal Applications

  • Antimicrobial Activity : Basha et al. (2015) synthesized thiazolyl pyrazoles and isoxazoles, demonstrating their potential as antibacterial and antifungal agents (Basha et al., 2015).

  • Anticancer Activities : Zaki et al. (2018) explored the synthesis of pyrano[2,3-d]thiazole derivatives, finding some of them to have significant anticancer activities (Zaki, Al-Gendey, & Abdelhamid, 2018).

Quantum Mechanical and Spectroscopic Analysis

  • Spectroscopic Investigations : Diwaker (2014) conducted quantum mechanical and spectroscopic studies on a pyrazoline derivative, which could provide insights into the electronic and structural properties of related compounds (Diwaker, 2014).

Miscellaneous Applications

  • Synthesis of Fluorescent Chemosensors : Khan (2020) reported on the synthesis of a pyrazoline derivative used as a fluorescent chemosensor for metal ion detection, illustrating the potential of similar compounds in sensor technology (Khan, 2020).

Biochemical Analysis

Biochemical Properties

2-Chloro-6,7-dihydro-4H-pyrano[4,3-D]thiazole plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of certain enzymes, such as poly (ADP-ribose) polymerase-1, which is involved in DNA repair processes . Additionally, this compound can bind to estrogen receptors, influencing hormone-related pathways . These interactions highlight the compound’s potential in modulating biochemical pathways and its relevance in therapeutic applications.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of neuropeptides, which play a crucial role in cell communication and signaling . Furthermore, it has been shown to affect the expression of genes involved in inflammatory responses, thereby impacting cellular metabolism and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is its ability to bind to specific biomolecules, such as enzymes and receptors. For example, the compound can inhibit the aggregation factor of human platelets, which is essential for blood clotting . Additionally, this compound can activate or inhibit enzymes involved in metabolic pathways, leading to changes in gene expression and cellular function . These molecular interactions underscore the compound’s potential as a therapeutic agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has shown stability under various conditions, maintaining its biochemical activity over extended periods . Degradation products of this compound have been observed to exhibit different biochemical properties, which may influence long-term cellular effects . These findings are crucial for developing effective therapeutic applications and understanding the compound’s behavior in biological systems.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that low doses of the compound can modulate metabolic pathways without causing significant adverse effects . Higher doses have been associated with toxic effects, including liver and kidney damage . These dosage-dependent effects highlight the importance of determining optimal therapeutic doses to maximize efficacy while minimizing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound has been shown to influence the activity of enzymes involved in lipid metabolism, such as lipases and esterases . Additionally, this compound can affect metabolic flux by altering the levels of key metabolites, such as glucose and fatty acids . These interactions are essential for understanding the compound’s role in metabolic regulation and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound has been shown to interact with membrane transporters, facilitating its uptake into cells . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation . These interactions are critical for understanding the compound’s bioavailability and its effects on cellular function.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound has been observed to localize in specific cellular compartments, such as the nucleus and mitochondria . This localization is mediated by targeting signals and post-translational modifications that direct this compound to these organelles . Understanding the subcellular distribution of the compound is essential for elucidating its mechanism of action and potential therapeutic applications.

Properties

IUPAC Name

2-chloro-6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNOS/c7-6-8-4-1-2-9-3-5(4)10-6/h1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTSMTJZXDAFYOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=C1N=C(S2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20627677
Record name 2-Chloro-6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20627677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

259810-13-4
Record name 2-Chloro-6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20627677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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